N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine
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Overview
Description
N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is a complex organic compound that features a unique combination of thiadiazole and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine typically involves multiple steps One common synthetic route starts with the preparation of the 1,3,4-thiadiazole core, which is then functionalized with a 2-chlorobenzylsulfanyl groupReaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorobenzyl position .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine has been studied for its potential antimicrobial and antiviral properties. Its ability to inhibit certain enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential as an anticancer agent. Preliminary studies suggest that it can induce apoptosis in cancer cells by targeting specific molecular pathways.
Industry
Mechanism of Action
The mechanism of action of N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile
- N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Uniqueness
What sets N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine apart from similar compounds is its dual thiadiazole and benzothiazole structure.
Properties
Molecular Formula |
C16H11ClN4O2S3 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C16H11ClN4O2S3/c17-12-7-3-1-5-10(12)9-24-16-20-19-15(25-16)18-14-11-6-2-4-8-13(11)26(22,23)21-14/h1-8H,9H2,(H,18,19,21) |
InChI Key |
DSFFJHMWBTTWMO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43)Cl |
Origin of Product |
United States |
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